Tetrahydrofuran-3-ylacetyl chloride

CAS No.: 117422-88-5

Cat. No.: VC5093924

Molecular Formula: C6H9ClO2

Molecular Weight: 148.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117422-88-5 |

|---|---|

| Molecular Formula | C6H9ClO2 |

| Molecular Weight | 148.59 |

| IUPAC Name | 2-(oxolan-3-yl)acetyl chloride |

| Standard InChI | InChI=1S/C6H9ClO2/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2 |

| Standard InChI Key | CRFMRVSWUCYNRC-UHFFFAOYSA-N |

| SMILES | C1COCC1CC(=O)Cl |

Introduction

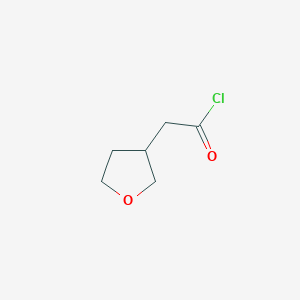

Chemical Identity and Structural Features

Tetrahydrofuran-3-ylacetyl chloride, systematically named 2-(oxolan-3-yl)acetyl chloride, is characterized by a five-membered oxolane (tetrahydrofuran) ring with an acetyl chloride substituent at the 3-position. Its molecular structure (Figure 1) has been confirmed via spectral data, including -NMR, -NMR, and IR spectroscopy . The compound’s exact mass is calculated as , derived from the isotopic composition of .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | ||

| SMILES Notation | ||

| Boiling Point | Not reported | – |

| Density | Not reported | – |

| Solubility | Likely soluble in THF, ethers |

The tetrahydrofuran ring confers moderate polarity, while the acyl chloride group enhances electrophilicity, making it reactive toward nucleophiles like amines and alcohols.

Physicochemical and Spectroscopic Properties

Spectral Characterization

-

IR Spectroscopy: A strong absorption band near corresponds to the carbonyl () stretch of the acyl chloride group . Additional peaks at arise from C-H vibrations in the THF ring.

-

-NMR:

-

-NMR:

Reactivity Profile

-

Nucleophilic Acyl Substitution: Reacts with amines to form amides and with alcohols to yield esters.

-

Hydrolysis: Rapidly hydrolyzes in aqueous media to tetrahydrofuran-3-ylacetic acid and HCl .

Applications in Research and Industry

Pharmaceutical Intermediates

Tetrahydrofuran-3-ylacetyl chloride may serve as a precursor for bioactive molecules. For example:

-

sEH Inhibitors: Analogous trifluoromethoxy-containing acyl chlorides are used in soluble epoxide hydrolase (sEH) inhibitors for hypertension treatment .

-

Antimicrobial Agents: Quaternary ammonium derivatives of THF show activity against Candida spp. and Staphylococcus aureus .

Polymer Chemistry

-

PVC Modification: THF-containing acyl chlorides are grafted onto poly(vinyl chloride) to enhance photostability and solubility .

| Application | Mechanism | Reference |

|---|---|---|

| Drug Synthesis | Acylation of amine functionalities | |

| Polymer Functionalization | Covalent attachment to polymer chains | |

| Catalysis | Lewis acid-mediated reactions | – |

Future Research Directions

-

Synthetic Optimization: Develop scalable methods with higher yields and purity.

-

Biological Screening: Evaluate antimicrobial and anticancer potential using in vitro assays.

-

Materials Science: Explore use in covalent organic frameworks (COFs) or stimuli-responsive polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume